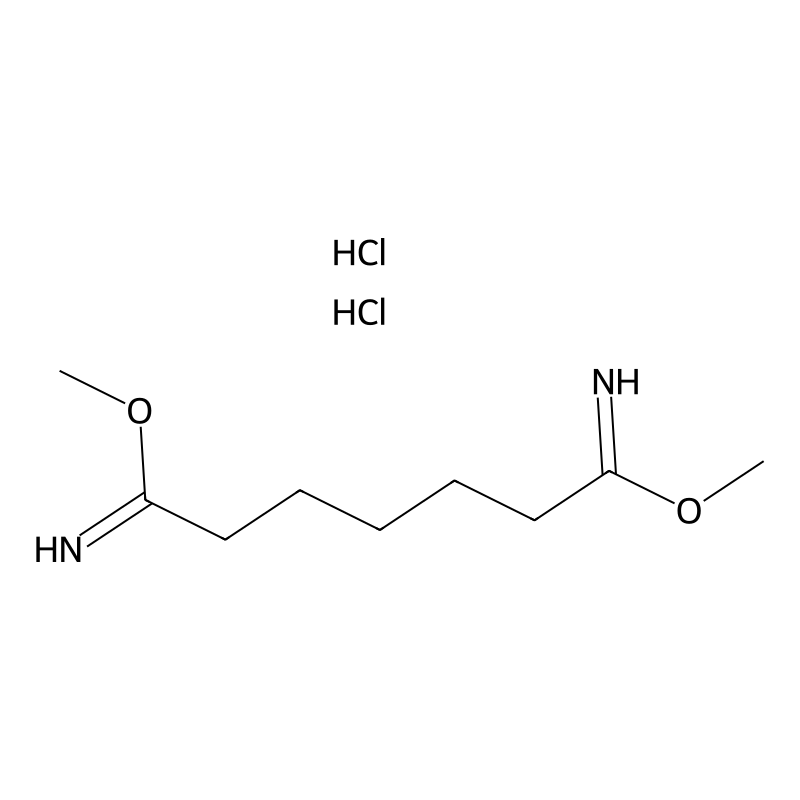

Dimethyl pimelimidate dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Crosslinking:

DMP is a homobifunctional crosslinking agent, meaning it possesses two identical reactive groups that can covalently bind to amino groups on proteins. This allows DMP to link individual proteins or protein complexes, creating stable conjugates for further analysis. DMP is particularly useful in studying protein-protein interactions as it helps visualize and characterize the interactions between different proteins [].

Enzyme Immobilization:

DMP can be used to immobilize enzymes onto solid supports like beads or membranes. This process creates biocatalysts that can be reused in various applications, including biosensors and bioremediation. DMP offers advantages like mild reaction conditions and minimal enzyme activity loss during immobilization [].

Antibody Labeling:

DMP plays a role in labeling antibodies with reporter molecules, such as enzymes or fluorescent tags. This labeling allows researchers to track and visualize antibodies in various assays, including immunohistochemistry and immunofluorescence [].

Other Applications:

DMP has also found applications in:

- Studying protein structure and conformation: By crosslinking proteins at specific sites, DMP can provide information about their three-dimensional structure [].

- Developing new materials: DMP's ability to crosslink various molecules has been explored for creating new materials with desired properties [].

- Studying protein-drug interactions: DMP can be used to investigate how drugs bind to their protein targets [].

Dimethyl pimelimidate dihydrochloride is an organic compound characterized by two imidate functional groups. It is commonly utilized in biochemical applications as a bifunctional coupling reagent, particularly for linking proteins through the formation of amidine bonds. The compound is typically encountered in its dihydrochloride salt form, which enhances its stability and solubility in aqueous environments. Dimethyl pimelimidate dihydrochloride reacts with free amino groups at a pH range of 7.0 to 10.0, making it suitable for various bio

Dimethyl pimelimidate dihydrochloride primarily functions as a crosslinking agent, facilitating the formation of covalent bonds between amine groups of proteins. The reaction mechanism involves the nucleophilic attack of an amine on the imidoester group of dimethyl pimelimidate, leading to the formation of an amidine bond. This reaction is rapid at alkaline pH values (pH 8-10) and results in stable linkages that retain the net charge character of the coupled proteins . The reaction can be summarized as follows:

- Nucleophilic attack: An amine group attacks the imidoester carbon.

- Formation of amidine bond: The reaction yields a stable amidine linkage and releases dimethylamine.

Dimethyl pimelimidate dihydrochloride can be synthesized through several methods, but one common approach involves the reaction of pimelic acid with dimethylamine in the presence of activating agents such as thionyl chloride or phosphorus oxychloride. This process typically includes:

- Activation of pimelic acid: Converting pimelic acid into an acyl chloride.

- Nucleophilic substitution: Reacting the acyl chloride with dimethylamine to form dimethyl pimelimidate.

- Formation of dihydrochloride salt: Treating dimethyl pimelimidate with hydrochloric acid to yield dimethyl pimelimidate dihydrochloride .

Dimethyl pimelimidate dihydrochloride finds extensive use in various fields:

- Protein Chemistry: It serves as a crosslinker for proteins, enabling the construction of stable protein conjugates for research and therapeutic purposes.

- Antibody Affinity Columns: It is used to prepare columns for affinity chromatography, allowing for the purification of specific antibodies.

- Bioconjugation: The compound is employed in bioconjugation techniques where it links biomolecules for diagnostic or therapeutic applications .

Studies on dimethyl pimelimidate dihydrochloride often focus on its interactions with various amino acids and proteins. These interactions are crucial for understanding how this compound can effectively crosslink proteins without significantly altering their biological activity. Research has indicated that while it effectively forms stable linkages, care must be taken due to its potential irritant properties and effects on protein structure if not used correctly .

Several compounds exhibit similar chemical properties or functionalities as dimethyl pimelimidate dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Dimethyl pimelimidate | Imidoester | Protein crosslinking | Two imidate groups |

| Glutaraldehyde | Dialdehyde | Tissue fixation | Highly reactive with amino groups |

| Ethylene glycol bis(succinimidyl succinate) | Bifunctional succinimide | Protein crosslinking | Longer spacer arm |

| N-hydroxysuccinimide | Succinimide | Bioconjugation | Commonly used for amine coupling |

Dimethyl pimelimidate dihydrochloride stands out due to its specific reactivity profile and dual imidate functionality, which allows for selective coupling under mild conditions compared to other crosslinkers that may require harsher conditions or produce more reactive byproducts .

Dimethyl pimelimidate dihydrochloride is an organic chemical compound with the molecular formula C₉H₂₀Cl₂N₂O₂ [1] [2] [3]. The compound exists as a dihydrochloride salt of dimethyl pimelimidate, with a molecular weight of 259.17 grams per mole [1] [4] [2] [3]. The Chemical Abstracts Service registry number for this compound is 58537-94-3 [5] [1] [4] [6] [2] [3], and it is assigned the European Community number 261-320-6 [1].

The International Union of Pure and Applied Chemistry name for this compound is dimethyl heptanediimidate dihydrochloride [1]. The compound is also systematically known as pimelimidic acid dimethyl ester dihydrochloride [5] [1]. The International Chemical Identifier Key is LRHXBHUTQWIZTN-UHFFFAOYSA-N [1], which provides a unique identifier for the molecular structure.

The structural framework consists of a seven-carbon aliphatic chain with imidoester functional groups at both terminal positions, forming a homobifunctional crosslinking reagent [4] [6]. Each imidoester group is methylated, and the compound exists as a dihydrochloride salt, indicating the presence of two hydrochloride moieties associated with the basic nitrogen atoms in the imidoester groups [4] [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀Cl₂N₂O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 259.17 | [1] [4] [2] [3] |

| CAS Registry Number | 58537-94-3 | [5] [1] [4] [6] [2] [3] |

| IUPAC Name | Dimethyl heptanediimidate dihydrochloride | [1] |

| InChI Key | LRHXBHUTQWIZTN-UHFFFAOYSA-N | [1] |

| EC Number | 261-320-6 | [1] |

| Exact Mass | 258.09000 | [2] |

| Monoisotopic Mass | 259.074199 | [8] |

Physical Characteristics and Appearance

Dimethyl pimelimidate dihydrochloride manifests as a crystalline powder with a distinctive white to almost white coloration [6] [9] [10] [11]. The compound exhibits typical characteristics of organic hydrochloride salts, presenting as a fine, dry powder under standard storage conditions [10] [11].

The melting point of dimethyl pimelimidate dihydrochloride occurs at approximately 122 degrees Celsius, accompanied by decomposition [6] [2] [12]. This thermal behavior indicates that the compound undergoes degradation concurrent with the melting process, which is characteristic of many organic salts containing imidoester functional groups [12]. The decomposition temperature coincides with the melting point at approximately 122 degrees Celsius [6] [2] [12].

The compound demonstrates significant hygroscopic properties, readily absorbing moisture from the atmospheric environment [13]. This moisture sensitivity necessitates careful handling procedures and appropriate storage conditions to maintain compound integrity [13]. The hygroscopic nature is attributed to the presence of hydrochloride groups, which have high affinity for water molecules [13].

Physical examination reveals that dimethyl pimelimidate dihydrochloride possesses an indeterminate odor profile [10]. The crystalline structure contributes to its stability under dry conditions, though the compound requires protection from moisture and elevated temperatures to prevent degradation [10].

| Physical Property | Specification | Reference |

|---|---|---|

| Physical Form | Crystalline powder | [10] [11] |

| Color | White to almost white | [6] [9] |

| Melting Point | ~122°C (with decomposition) | [6] [2] [12] |

| Decomposition Temperature | ~122°C | [6] [2] [12] |

| Odor | Indeterminate | [10] |

| Moisture Sensitivity | Highly hygroscopic | [13] |

| Density | Not determined | [9] [10] |

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for dimethyl pimelimidate dihydrochloride, though comprehensive spectral data in the literature remains limited [1]. The compound structure suggests characteristic resonances expected for imidoester functional groups and aliphatic carbon chains [1].

The proton nuclear magnetic resonance spectrum would be expected to display signals corresponding to the methyl ester groups attached to the imidoester functionalities [1]. The seven-carbon aliphatic chain would contribute multiple multiplet signals in the aliphatic region of the spectrum [1]. The presence of hydrochloride groups may influence the chemical shift positions of nearby protons through electronic effects [1].

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with expected signals for the carbonyl carbons of the imidoester groups and the methyl carbon atoms of the ester functionalities [1]. The aliphatic carbon chain would generate a series of signals in the saturated carbon region of the spectrum [1].

While specific nuclear magnetic resonance data for dimethyl pimelimidate dihydrochloride are not extensively documented in the available literature, the spectroscopic signatures would be consistent with similar imidoester compounds [1]. The spectral interpretation requires consideration of the dihydrochloride salt form and its potential effects on chemical shift values [1].

Infrared Spectral Features

Infrared spectroscopy of dimethyl pimelimidate dihydrochloride would reveal characteristic absorption bands associated with the functional groups present in the molecular structure [1]. The imidoester functionalities would contribute distinct vibrational modes in the infrared spectrum [1].

The carbon-nitrogen double bond stretch of the imidoester groups would be expected to appear in the region typical for imine-type functionalities [1]. The ester carbonyl groups would contribute absorption bands in the carbonyl stretching region, though the exact frequency would be influenced by the conjugation with the adjacent nitrogen atoms [1].

Aliphatic carbon-hydrogen stretching vibrations from the seven-carbon chain and methyl groups would appear in the characteristic alkyl stretching region [1]. The presence of hydrochloride groups may contribute additional features, particularly in the fingerprint region of the spectrum [1].

The crystalline nature of the compound would likely result in well-defined absorption bands with minimal broadening effects [1]. Fourier-transform infrared spectroscopy would provide the most detailed vibrational information for structural characterization [14].

Mass Spectrometry Data

Mass spectrometric analysis of dimethyl pimelimidate dihydrochloride provides molecular weight confirmation and fragmentation pattern information [1] [2]. The molecular ion peak would be observed at mass-to-charge ratio 259, corresponding to the molecular weight of the dihydrochloride salt [1] [2].

The exact mass of the compound is reported as 258.09000 atomic mass units [2]. The monoisotopic mass is documented as 259.074199 atomic mass units [8]. These precise mass measurements enable high-resolution mass spectrometric identification and differentiation from closely related compounds [8] [2].

Fragmentation patterns would be expected to show characteristic losses associated with the functional groups present in the molecule [15]. The imidoester groups may undergo fragmentation through cleavage adjacent to the carbon-nitrogen double bonds [15]. Loss of methoxy groups from the ester functionalities would be anticipated, generating fragment ions at predictable mass-to-charge ratios [15].

The presence of hydrochloride groups would influence the ionization behavior and may result in the observation of protonated molecular species [15]. Electron impact ionization would likely produce extensive fragmentation, while softer ionization techniques would preserve molecular ion information [15].

| Mass Spectrometry Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 259.17 | [1] [4] [2] [3] |

| Exact Mass | 258.09000 | [2] |

| Monoisotopic Mass | 259.074199 | [8] |

| Expected Molecular Ion (m/z) | 259 | [1] [2] |

Solubility Profile and Solution Behavior

Dimethyl pimelimidate dihydrochloride exhibits favorable solubility characteristics in various solvents, making it suitable for aqueous and organic solution applications [17] [16]. The compound demonstrates good water solubility, which is advantageous for biological and biochemical applications [17] [18].

In aqueous systems, dimethyl pimelimidate dihydrochloride achieves a solubility of 45 milligrams per milliliter at 25 degrees Celsius, corresponding to a molarity of 173.63 millimolar [17]. Alternative literature sources report water solubility of 10 milligrams per milliliter at room temperature, equivalent to 38.58 millimolar concentration [6]. This variation may reflect differences in measurement conditions or compound purity [6] [17].

The compound shows comparable solubility in dimethyl sulfoxide, reaching 45 milligrams per milliliter at 25 degrees Celsius [17] [16]. However, complete dissolution in dimethyl sulfoxide may require ultrasonic treatment to achieve homogeneous solutions [16]. This enhanced dissolution technique is particularly useful for preparing concentrated stock solutions [16].

Ethanol solubility of dimethyl pimelimidate dihydrochloride is reported as 45 milligrams per milliliter at 25 degrees Celsius, indicating good compatibility with alcoholic solvents [17]. This solubility profile enables the compound to be used in various organic solvent systems [17].

The water-soluble nature of dimethyl pimelimidate dihydrochloride is attributed to the presence of hydrochloride groups, which enhance ionic interactions with polar solvents [18]. The compound maintains its crosslinking reactivity in aqueous solutions, though solution stability may be limited compared to the solid form [18].

Solution behavior is influenced by pH conditions, with optimal activity typically occurring at alkaline pH values between 8-10 [18]. At these pH conditions, the imidoester groups react with primary amines to form amidine bonds while maintaining the net charge character of the target proteins [18]. The crosslinking reaction is reversible at high pH values, providing additional utility for protein structural studies [18].

| Solvent | Solubility (mg/mL) | Molarity (mM) | Temperature (°C) | Notes | Reference |

|---|---|---|---|---|---|

| Water | 45 | 173.63 | 25 | Good water solubility | [17] |

| Dimethyl sulfoxide | 45 | 173.63 | 25 | Requires ultrasonic treatment | [17] [16] |

| Ethanol | 45 | 173.63 | 25 | Good ethanol solubility | [17] |

| Water (alternative) | 10 | 38.58 | Room temperature | Alternative reported value | [6] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant